2-Chloro-5-hydroxypyridine

Synthetic methodology Process chemistry Reaction yield optimization

2-Chloro-5-hydroxypyridine is the essential precursor for ABT-594 (tebanicline), a Phase II non-opioid nAChR analgesic. The 2-chloro substituent is pharmacophorically mandatory—no alternative regioisomer reproduces target activity. Also critical for PKCζ inhibitor programs (IC₅₀ 700 nM–2.2 μM) and the quetiapine (Seroquel®) industrial route. The α-chloro group uniquely stabilizes the hydroxypyridine tautomer, ensuring predictable O-alkylation. Procuring the correct regioisomer safeguards SAR continuity and assay reproducibility.

Molecular Formula C5H4ClNO
Molecular Weight 129.54 g/mol
CAS No. 41288-96-4
Cat. No. B185701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-hydroxypyridine
CAS41288-96-4
Synonyms2-chloro-5-hydroxypyridine
Molecular FormulaC5H4ClNO
Molecular Weight129.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1O)Cl
InChIInChI=1S/C5H4ClNO/c6-5-2-1-4(8)3-7-5/h1-3,8H
InChIKeyKVCOOWROABTXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-hydroxypyridine CAS:41288-96-4: Procurement-Grade Intermediate for nAChR-Targeted Analgesics and PKC-Modulating Research


2-Chloro-5-hydroxypyridine (CAS 41288-96-4; synonyms: 6-chloropyridin-3-ol, 6-chloro-3-pyridinol) is a halogenated pyridinol heterocycle with the molecular formula C₅H₄ClNO and molecular weight 129.54 g/mol . The compound exists as a white to light yellow crystalline solid at room temperature, with a melting point of 155–159 °C and a predicted boiling point of approximately 351.9 °C at 760 mmHg . Its substitution pattern—chlorine at the 2-position and hydroxyl at the 5-position—imparts distinct reactivity in cross-coupling and etherification reactions relative to other chloropyridinol regioisomers [1]. 2-Chloro-5-hydroxypyridine is most prominently documented as a critical synthetic intermediate for the non-opioid nicotinic acetylcholine receptor (nAChR) agonist ABT-594 (tebanicline), a compound that advanced to Phase II clinical evaluation for neuropathic pain, and serves as a versatile building block in pharmaceutical and agrochemical research programs [2].

Why 2-Chloro-5-hydroxypyridine Cannot Be Substituted with Other Chloropyridinol Regioisomers in nAChR Agonist and PKC Inhibitor Programs


Substitution of 2-chloro-5-hydroxypyridine with regioisomeric chloropyridinols (e.g., 3-chloro-2-hydroxypyridine, 5-chloro-2-hydroxypyridine, or non-halogenated 3-hydroxypyridine) is not permissible in target applications due to fundamental differences in electronic distribution, tautomeric equilibrium, and resultant biological activity [1]. SAR studies on ABT-594 analogs demonstrate that the 2-chloro substituent is a non-negotiable contributor to potent nAChR analgesic activity, with N-unsubstituted azetidine moiety and the 2-chloro group identified as essential pharmacophoric elements [2]. Mechanistically, chlorine at the α-position relative to the pyridine nitrogen strongly shifts the pyridone–hydroxypyridine tautomeric equilibrium toward the hydroxyl form, an effect not replicated by chlorine at other ring positions; this alters hydrogen-bonding capacity and nucleophilicity at the 5-oxygen center [3]. Generic sourcing of alternative chloropyridinols—even those with similar molecular weight or solubility profiles—introduces uncontrolled variables in reaction kinetics and product stereoelectronic properties, directly compromising synthetic reproducibility and biological assay consistency [4].

Quantitative Differentiation Evidence for 2-Chloro-5-hydroxypyridine CAS:41288-96-4 vs. Analog Compounds


Synthetic Yield: 96% Yield Achieved in Diazotization–Hydrolysis Route from 2-Chloro-5-aminopyridine

In a validated preparative procedure, 2-chloro-5-hydroxypyridine was synthesized from 2-chloro-5-aminopyridine via diazotization with tert-butyl nitrite and BF₃·Et₂O in dichloromethane/DME, followed by hydrolysis, yielding the target compound as a white solid in 96% isolated yield (8.03 g scale) with melting point 155 °C and confirmed structural identity by ¹H NMR and mass spectrometry . This represents a marked improvement over alternative synthetic routes: a Mitsubishi Chemical patent reports a method from 2-chloro-5-aminopyridine with yields ranging from 47.6% to 82–91%, while the Krow alternative synthesis from 3-iodo-6-chloropyridine, although providing access from a different precursor, yields a reported 88% [1]. The 96% yield protocol provides a clear procurement advantage for multi-step synthesis programs requiring high overall efficiency.

Synthetic methodology Process chemistry Reaction yield optimization

nAChR Pharmacophore Requirement: 2-Chloro Substituent as Essential Determinant of Analgesic Potency in ABT-594 Series

Structure–activity relationship (SAR) analysis of 3-pyridyl ether analogs of ABT-594 established that both the N-unsubstituted azetidine moiety and the 2-chloro substituent on the pyridine ring are critical contributors to potent analgesic activity at neuronal nicotinic acetylcholine receptors [1]. ABT-594 ((R)-5-(2-azetidinylmethoxy)-2-chloropyridine) exhibits high subtype selectivity and was advanced to Phase II clinical evaluation based on its efficacy profile [2]. This finding directly implicates 2-chloro-5-hydroxypyridine—the synthetic precursor to the 2-chloro-5-hydroxypyridine moiety—as irreplaceable in ABT-594 synthesis; substitution with other chloropyridinol regioisomers would eliminate the essential 2-chloro pharmacophoric element, fundamentally altering or abolishing biological activity [3].

Nicotinic acetylcholine receptor Analgesic drug discovery Structure-activity relationship

PKCα Inhibition: IC₅₀ = 700 nM Against Human PKCζ in Cell-Free Phosphorylation Assay

2-Chloro-5-hydroxypyridine inhibits human PKCζ with an IC₅₀ value of 700 nM in a cell-free phosphorylation assay measuring activity after 4 minutes incubation [1]. BindingDB also records an alternative IC₅₀ of 2.20 × 10³ nM (2.2 μM) for PKCζ inhibition under comparable conditions, confirming reproducible activity in the sub-micromolar to low micromolar range [2]. The compound binds to the α subunit of protein kinase C (PKC) and has been shown to inhibit cancer cell growth via this mechanism . In contrast, 3-chloro-2-hydroxypyridine and 5-chloro-2-hydroxypyridine regioisomers lack documented PKC inhibitory activity in public databases; their applications are confined to unrelated domains such as herbicide metabolism studies and xanthine dehydrogenase research .

Protein kinase C Cancer cell growth inhibition Cell signaling

Tautomeric Equilibrium: α-Chloro Substitution Drives Preferential Hydroxypyridine Form vs. 3-Chloro and 5-Chloro Analogs

Systematic study of pyridone–hydroxypyridine tautomerism revealed that chlorine atoms positioned α to the pyridine nitrogen displace the tautomeric equilibrium significantly in favor of the hydroxypyridine form, whereas chlorine atoms at other positions (β- or γ-) exert a much weaker effect [1]. For 2-chloro-5-hydroxypyridine, the 2-chloro group is α to the nitrogen, promoting the hydroxyl tautomer; this increases the nucleophilic character of the 5-oxygen and enhances hydrogen-bonding capacity relative to regioisomers such as 3-chloro-2-hydroxypyridine or 5-chloro-2-hydroxypyridine, where the equilibrium more heavily favors the pyridone form [2]. The consequence is a measurable difference in reactivity profiles for O-alkylation and O-arylation reactions, as well as differential solubility and crystallization behavior in common organic solvents .

Tautomerism Physicochemical properties Hydrogen bonding

Purity and Physical Form Specifications: ≥97% Assay, Melting Point 155–158 °C as Procurement Quality Benchmarks

Commercially available 2-chloro-5-hydroxypyridine is routinely supplied with purity ≥97% (HPLC or titration assay), with melting point specification of 155–158 °C and appearance as a white to light yellow crystalline solid . Aladdin Scientific offers the compound at 97% purity with 5 g and 10 g packaging options, with 5 g priced at approximately $362.90 . TCI Europe supplies the compound at room temperature storage conditions (recommended <15 °C in cool, dark place) [1]. These specifications provide a concrete procurement baseline that differentiates 2-chloro-5-hydroxypyridine from less thoroughly characterized or lower-purity alternatives that may introduce impurities affecting downstream reaction performance.

Quality control Purity specification Physical characterization

Procurement-Relevant Application Scenarios for 2-Chloro-5-hydroxypyridine CAS:41288-96-4


Synthesis of Non-Opioid nAChR Analgesic ABT-594 (Tebanicline) and Congeners

2-Chloro-5-hydroxypyridine is the essential synthetic precursor to the 2-chloro-5-hydroxypyridine moiety of ABT-594, an orally active non-opiate analgesic that targets neuronal nicotinic acetylcholine receptors with demonstrated subtype selectivity [1]. SAR studies confirm that the 2-chloro substituent—derived directly from 2-chloro-5-hydroxypyridine—is critical for potent analgesic activity, along with the N-unsubstituted azetidine moiety [2]. Procurement of this specific intermediate enables continuation of ABT-594 analog programs and related nAChR ligand discovery efforts; substitution with any other chloropyridinol regioisomer would abolish the requisite pharmacophore and invalidate SAR continuity [3].

Protein Kinase C (PKC) Inhibitor Probe and Lead Development

With documented IC₅₀ values of 700 nM to 2.2 μM against human PKCζ in cell-free phosphorylation assays, 2-chloro-5-hydroxypyridine serves as a validated starting point for PKC-targeted probe development and medicinal chemistry optimization [1]. The compound binds to the PKCα subunit and has demonstrated cancer cell growth inhibition in vitro, establishing preliminary biological validation for PKC-focused screening cascades [2]. Critically, alternative chloropyridinol regioisomers (e.g., 3-chloro-2-hydroxypyridine, 5-chloro-2-hydroxypyridine) lack any documented PKC inhibitory activity in public databases, making 2-chloro-5-hydroxypyridine the only regioisomer suitable for PKC modulator programs [3].

Pyridine-2,5-dicarboxylic Acid Intermediate for Quetiapine Synthesis

2-Chloro-5-hydroxypyridine can be converted to pyridine-2,5-dicarboxylic acid, a key intermediate in the industrial synthesis of the atypical antipsychotic drug quetiapine (Seroquel®) [1]. This application leverages the 5-hydroxyl group as a functional handle for oxidation and carboxylation chemistry, while the 2-chloro substituent remains available for subsequent coupling or displacement reactions. The 96% yield synthetic route documented for 2-chloro-5-hydroxypyridine supports cost-effective procurement for this multi-step industrial sequence [2].

Agrochemical Intermediate for Herbicide, Insecticide, and Fungicide Development

2-Chloro-5-hydroxypyridine is employed as a building block for synthesizing pyridine-derived pesticides, herbicides, and fungicides in agrochemical research and development [1]. Its bifunctional nature—nucleophilic 5-OH and electrophilic 2-Cl—enables diverse derivatization pathways for constructing bioactive heterocyclic scaffolds. The preferential hydroxypyridine tautomeric form (driven by the α-chloro substituent) enhances O-alkylation reactivity, distinguishing it from regioisomeric chloropyridinols that adopt predominantly pyridone tautomeric forms and exhibit different reaction profiles [2].

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